molecular formula C13H25NO2 B13865920 1-Heptylpiperidine-4-carboxylic acid

1-Heptylpiperidine-4-carboxylic acid

Cat. No.: B13865920
M. Wt: 227.34 g/mol
InChI Key: MGECFEIKFFEFMQ-UHFFFAOYSA-N
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Description

1-Heptylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of heptylamine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Heptylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-heptylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-Methylpiperidine-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of a heptyl group.

    Piperidine-4-carboxylic acid: The parent compound without any alkyl substitution.

Uniqueness: 1-Heptylpiperidine-4-carboxylic acid is unique due to its heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1-heptylpiperidine-4-carboxylic acid

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-9-14-10-7-12(8-11-14)13(15)16/h12H,2-11H2,1H3,(H,15,16)

InChI Key

MGECFEIKFFEFMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC(CC1)C(=O)O

Origin of Product

United States

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